cis-Decahydro-1-methylquinoline

Conformational analysis NMR spectroscopy Stereoelectronic effects

cis-Decahydro-1-methylquinoline (CAS 16726-25-3), also referred to as (4aR,8aR)-1-methyldecahydroquinoline, is a fully saturated bicyclic tertiary amine with the molecular formula C₁₀H₁₉N and a molecular weight of 153.27 g/mol. It belongs to the decahydroquinoline (DHQ) structural class—a scaffold recognized for its stereochemical diversity and presence in bioactive natural alkaloids.

Molecular Formula C10H19N
Molecular Weight 153.26 g/mol
CAS No. 16726-25-3
Cat. No. B097181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Decahydro-1-methylquinoline
CAS16726-25-3
Molecular FormulaC10H19N
Molecular Weight153.26 g/mol
Structural Identifiers
SMILESCN1CCCC2C1CCCC2
InChIInChI=1S/C10H19N/c1-11-8-4-6-9-5-2-3-7-10(9)11/h9-10H,2-8H2,1H3
InChIKeyAAARTTJTRNAYHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-Decahydro-1-methylquinoline (CAS 16726-25-3): Stereochemically Defined Saturated Bicyclic Amine for Research and Synthetic Applications


cis-Decahydro-1-methylquinoline (CAS 16726-25-3), also referred to as (4aR,8aR)-1-methyldecahydroquinoline, is a fully saturated bicyclic tertiary amine with the molecular formula C₁₀H₁₉N and a molecular weight of 153.27 g/mol [1]. It belongs to the decahydroquinoline (DHQ) structural class—a scaffold recognized for its stereochemical diversity and presence in bioactive natural alkaloids [1]. Key predicted physicochemical parameters include a calculated Log P of 2.271, a pKa of 10.59 ± 0.20, a boiling point range of 208.5–209.5 °C, and a density of 0.904 ± 0.06 g/cm³ . The compound features a cis-fused bicyclic ring junction with an N-methyl substituent, a substitution pattern that distinguishes it from both its non-methylated parent and its trans-fused stereoisomer in terms of conformational preference, analytical signature, and physicochemical behavior.

Why cis-Decahydro-1-methylquinoline (CAS 16726-25-3) Cannot Be Interchanged with Class Analogs: Stereochemical and Conformational Determinants


The decahydroquinoline scaffold is not a single interchangeable entity; ring fusion stereochemistry (cis vs. trans) and N-substitution status dictate fundamentally different conformational equilibria, analytical signatures, and physicochemical properties. The cis-fused isomer prefers a twin-chair conformation in which the nitrogen lone pair occupies the sterically hindered 'inside' position, whereas the trans-fused isomer adopts a distinct twin-chair geometry [1]. Furthermore, N-methylation of cis-decahydroquinoline triggers a decisive shift in the conformational equilibrium from a type 2 to a type 1 conformer population, a perturbation not observed in the non-alkylated parent [2]. These stereoelectronic differences propagate into measurable variations in pKa, boiling point, GC-FTIR Bohlmann band intensity, and ultimately receptor recognition. For procurement decisions—whether sourcing a synthetic building block, an analytical reference standard, or a pharmacological probe—substituting cis-decahydro-1-methylquinoline with the trans isomer (CAS 875-63-8) or the non-methylated cis-DHQ (CAS 10343-99-4) introduces undocumented conformational and physicochemical variables that can compromise experimental reproducibility and data interpretability.

Quantitative Differentiation Evidence for cis-Decahydro-1-methylquinoline (CAS 16726-25-3) Versus Key Comparators


N-Methylation-Induced Conformational Equilibrium Shift: cis-Decahydro-1-methylquinoline vs. cis-Decahydroquinoline

Low-temperature ¹H, ¹³C, and ¹⁹F NMR spectroscopic analyses demonstrate that replacement of the nitrogen-attached hydrogen in cis-decahydroquinoline with a methyl group—yielding cis-decahydro-1-methylquinoline—shifts the conformational equilibrium from a preference for the type 2 conformer (N–H parent) to a preference for the type 1 conformer (N–CH₃ derivative) [1]. In the non-alkylated cis-decahydroquinoline, the type 2 conformer predominates, driven by the nitrogen lone pair occupying the hindered 'inside' position of the twin-chair system [2]. N-Methylation reverses this preference, altering the spatial orientation of the nitrogen substituent and consequently the three-dimensional presentation of the bicyclic scaffold. This conformational switching is not observed in the trans-fused series, where a single twin-chair conformation is maintained regardless of N-substitution [2].

Conformational analysis NMR spectroscopy Stereoelectronic effects

GC-FTIR Bohlmann Band Intensity: Diagnostic Discrimination of N-Methyl DHQs from Non-Methylated DHQs

Gas chromatography–Fourier transform infrared (GC-FTIR) spectroscopy provides a definitive analytical method for distinguishing N-methyldecahydroquinolines from their non-methylated counterparts. N-Methyl-cis-decahydroquinolines exhibit a strong, sharp Bohlmann band at approximately 2783 cm⁻¹, whereas non-methylated decahydroquinolines such as cis-243A and trans-243A display only weak Bohlmann bands [1]. This difference arises because N-methylation eliminates N–H hydrogen bonding and alters the transannular orbital overlap responsible for the Bohlmann effect, producing a markedly intensified IR absorption. The observation was validated during the structural revision of alkaloid 257A, originally misassigned as a 2,5-disubstituted DHQ but subsequently confirmed as an N-methyl-2,5-disubstituted DHQ based on this distinctive spectral signature [1].

Analytical chemistry GC-FTIR Alkaloid identification

Physicochemical Property Differentiation: cis-Decahydro-1-methylquinoline vs. Non-Methylated cis-Decahydroquinoline

N-Methylation of cis-decahydroquinoline produces measurable shifts in key physicochemical parameters relevant to handling, formulation, and biological partitioning. cis-Decahydro-1-methylquinoline (CAS 16726-25-3) exhibits a predicted pKa of 10.59 ± 0.20, compared to 10.85 ± 0.10 for the non-methylated cis-decahydroquinoline (CAS 10343-99-4) . The modest decrease in basicity (ΔpKa ≈ –0.26) upon N-methylation is consistent with steric and inductive effects of the methyl substituent. The boiling point drops substantially from approximately 245 °C (cis-DHQ, rough estimate) to 208.5–209.5 °C (cis-N-Me-DHQ), reflecting the loss of intermolecular N–H hydrogen bonding . Density decreases from 0.9426 g/cm³ (cis-DHQ) to 0.904 g/cm³ (cis-N-Me-DHQ). The experimental Log P of cis-decahydro-1-methylquinoline is 2.20870, indicating moderate lipophilicity suitable for membrane permeation studies .

Physicochemical profiling pKa Boiling point Lipophilicity

Nicotinic Acetylcholine Receptor Noncompetitive Blockade: Class-Level Pharmacological Activity of cis-Decahydroquinolines

The cis-decahydroquinoline structural class has been characterized as noncompetitive blockers of nicotinic acetylcholine receptor (nAChR) ion channels. In pheochromocytoma PC12 cells, the 2,5-disubstituted cis-DHQ alkaloids (+)-cis-195A (5-methyl-2-propyl-cis-DHQ) and (+)-perhydro-cis-219A (2,5-dipropyl-cis-DHQ) inhibit carbamylcholine-elicited sodium flux with IC₅₀ values of 1.0 μM and 1.5 μM, respectively [1]. Across a series of structurally varied cis- and trans-DHQs, Ki values in Torpedo electroplax membrane binding assays ranged from 1.4 to 7.9 μM, and agonist (carbamylcholine) presence enhanced potency 2- to 3-fold [1]. Critically, both cis- and trans-DHQ isomers exhibit comparable activity profiles at muscle-type and ganglionic-type nAChRs, indicating that ring fusion stereochemistry alone does not dictate channel blockade potency within this scaffold class [1]. However, these data are derived from 2,5-disubstituted DHQ congeners, not the unsubstituted N-methyl scaffold itself.

Nicotinic receptor Ion channel Noncompetitive blocker Neuropharmacology

Electrochemical Fluorination Precursor: cis-Decahydro-1-methylquinoline as a Substrate for Perfluorochemical Synthesis

N-Methyldecahydroquinoline (used as a mixture of cis and trans isomers) has been employed as a substrate in electrochemical fluorination to generate perfluorinated analogs with potential application as blood substitutes [1]. In this process, electrochemical fluorination of N-methyldecahydroquinoline yields a mixture of cis- and trans-N-(F-methyl)-F-decahydroquinoline, rearranged isomers, and F-propyl-F-cyclohexane (from C–N bond cleavage) in an approximate ratio of 2:4:6:3 [1]. The cis stereochemistry of the starting material is preserved in a fraction of the perfluorinated product, making stereochemically defined cis-decahydro-1-methylquinoline a valuable starting material when isomeric purity in the perfluorinated product is required. In contrast, the non-methylated decahydroquinoline or the trans isomer would yield different product distributions due to altered conformational and electronic properties during fluorination.

Perfluorochemicals Blood substitutes Electrochemical fluorination Organofluorine chemistry

Validated Application Scenarios for cis-Decahydro-1-methylquinoline (CAS 16726-25-3) Based on Differential Evidence


Stereochemically Defined Scaffold for Conformation-Activity Relationship (CAR) Studies in Nicotinic Receptor Pharmacology

The documented conformational equilibrium shift upon N-methylation (type 2 → type 1 conformer preference) [1] and the established nAChR noncompetitive blockade activity of the DHQ class (IC₅₀ range 1.0–7.9 μM for 2,5-disubstituted congeners) [2] position cis-decahydro-1-methylquinoline as a minimalist core scaffold for systematic structure–activity relationship investigations. Researchers can use this compound to decouple the contributions of the N-methyl substituent and the cis ring fusion from those of 2,5-alkyl substituents that dominate most natural DHQ alkaloid pharmacology. This enables a reductionist approach to mapping the minimum pharmacophoric requirements for nAChR channel blockade.

Analytical Reference Standard for GC-FTIR and NMR-Based Identification of N-Methylated DHQ Natural Products

The strong, sharp Bohlmann band at ~2783 cm⁻¹ in GC-FTIR spectra [1] and the distinct low-temperature NMR conformational signatures [2] make cis-decahydro-1-methylquinoline an essential reference compound for natural product chemists screening amphibian skin alkaloids, ant-derived alkaloids, or synthetic DHQ libraries. Its use as an authenticated standard enables unambiguous discrimination between N-methylated and non-methylated DHQ congeners—a critical distinction given that several alkaloids (e.g., 257A) were historically misassigned as non-methylated DHQs before GC-FTIR evidence prompted structural revision [1].

Synthetic Building Block for Perfluorinated Heterocycle Synthesis with Defined Stereochemistry

Electrochemical fluorination of N-methyldecahydroquinoline produces perfluorinated products in defined isomeric ratios [1]. When stereochemically homogeneous cis-decahydro-1-methylquinoline is employed as the starting material rather than a cis/trans mixture, the fraction of cis-configured perfluorinated product can be maximized, reducing downstream isomer separation requirements. This is particularly relevant for programs developing perfluorinated blood substitutes or fluorinated pharmaceutical candidates where isomeric purity impacts biological performance and regulatory acceptance.

Physicochemical Reference for Computational Modeling of Saturated N-Heterocycle Properties

The experimentally measured Log P (2.20870) and predicted pKa (10.59 ± 0.20) of cis-decahydro-1-methylquinoline [1] provide benchmark data for validating computational models that predict the physicochemical properties of saturated N-heterocycles. The ΔpKa of approximately –0.26 relative to the non-methylated cis-DHQ (pKa 10.85) [2] offers a specific test case for force field and semi-empirical methods aiming to capture the subtle electronic effects of N-alkylation on amine basicity in conformationally constrained bicyclic systems.

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